Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate
Description
Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a fused benzofuran core substituted with a methyl group at position 3, an ethyl carboxylate ester at position 2, and a 2-chlorobenzoyloxy group at position 2. Its molecular formula is C₁₉H₁₅ClO₅, with a molecular weight of 358.77 g/mol .
Structurally, the benzofuran scaffold is rigid, with the 2-chlorophenylcarbonyloxy group introducing steric bulk and electron-withdrawing effects. The ethyl ester at position 2 enhances lipophilicity, which may influence bioavailability and solubility. Its SMILES string (CCOC(=O)c1oc2c(c1C)c(ccc2)OC(=O)c1ccccc1Cl) confirms the spatial arrangement of substituents .
Properties
IUPAC Name |
ethyl 4-(2-chlorobenzoyl)oxy-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-3-23-19(22)17-11(2)16-14(24-17)9-6-10-15(16)25-18(21)12-7-4-5-8-13(12)20/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNJFMMWNPGFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate. These compounds have shown efficacy against various bacterial strains, making them candidates for developing new antibiotics. For example, derivatives of benzofuran have been tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects .
Anti-inflammatory Properties
Research indicates that benzofuran derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines, suggesting that compounds like this compound may serve as lead compounds in developing anti-inflammatory drugs .
Pharmacological Applications
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For instance, it has shown potential as an inhibitor of fatty acid synthesis pathways in bacteria, which is crucial for developing antibacterial agents targeting resistant strains . The inhibition of enzymes such as ecKAS III has been linked to the antibacterial activity observed in related compounds .
Potential Anticancer Activity
There is emerging interest in the anticancer properties of benzofuran derivatives. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation .
Chemical Intermediate
Synthesis and Derivatives
this compound serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced biological activities. The versatility in its chemical structure makes it a valuable compound in synthetic organic chemistry .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus. | Supports potential use in antibiotic development. |
| Research on Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro. | Indicates possible therapeutic applications for inflammatory diseases. |
| Investigation into Enzyme Inhibition | Inhibited ecKAS III with an IC50 of 17.1 µM. | Highlights its role in combating antibiotic resistance. |
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular receptor on the cell surface, triggering a signaling pathway that results in a therapeutic effect.
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl Substituents
- Ethyl 4-[(4-chlorophenyl)carbonyloxy]-3-methyl-1-benzofuran-2-carboxylate: Differs in the position of the chlorine atom (para vs. ortho on the benzoyloxy group).
Heterocyclic Core Variations
- Fenoxaprop ethyl (CAS 66441-23-4): Contains a benzoxazole ring instead of benzofuran. Substituted with a 6-chloro-2-benzoxazolylenoxy group and an ethyl ester. The benzoxazole core introduces different electronic properties, affecting metabolic stability and biological activity .
- The phenyl group at position 2 contrasts with the methyl group in the target compound, altering steric and electronic profiles .
Ester and Sulfinyl Derivatives
Isopropyl 2-(4,6-dimethyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate :
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate :
Physicochemical and Functional Properties
Crystallographic and Conformational Analysis
The target compound’s benzofuran core likely adopts a puckered conformation, as described by Cremer and Pople’s ring-puckering coordinates for heterocycles . By contrast, sulfinyl derivatives (e.g., ) exhibit carbonyl-carbonyl interactions (3.295 Å), which are absent in the target compound due to its bulkier substituents .
Biological Activity
Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate, a benzofuran derivative, has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the compound's biological activity, focusing on its anticancer properties and interactions with carbonic anhydrases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClO
- Molecular Weight : 332.75 g/mol
This compound features a benzofuran core, which is known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the potential of benzofuran derivatives in cancer treatment. For instance, a study evaluating various benzofuran-based compounds demonstrated that certain derivatives exhibited significant antiproliferative effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231. Specifically, one derivative (9e) showed an IC value of 2.52 ± 0.39 μM against MDA-MB-231 cells, indicating potent anticancer activity .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| 9e | MDA-MB-231 | 2.52 ± 0.39 | Pro-apoptotic effects |
| 9b | MCF-7 | Not specified | Cell cycle arrest |
| 9f | MDA-MB-231 | Not specified | Induction of apoptosis |
The mechanism of action for compound 9e involves cell cycle disturbance and pro-apoptotic actions, particularly leading to increased populations of cells in the sub-G1 phase, indicative of apoptosis .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its interaction with carbonic anhydrases (CAs). These enzymes are crucial for various physiological processes, including pH regulation and bicarbonate homeostasis. The compound has shown promising inhibitory activity against the cancer-related isoform hCA IX.
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Compound | Isoform | K (μM) |
|---|---|---|
| 9b | hCA IX | 0.91 |
| 9e | hCA IX | 0.79 |
| 9f | hCA IX | 0.56 |
These findings suggest that this compound could serve as a lead compound for developing new inhibitors targeting hCA IX, which is often overexpressed in tumors .
Case Studies
A notable case study involved the administration of benzofuran derivatives in animal models to assess their anticancer efficacy. The results indicated a significant reduction in tumor size in treated groups compared to controls, reinforcing the potential therapeutic applications of these compounds.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate?
A multi-step synthesis is typically utilized:
- Step 1 : Construct the benzofuran core via acid-catalyzed cyclization of substituted phenols and α,β-unsaturated carbonyl precursors.
- Step 2 : Introduce the 2-chlorobenzoyloxy group using 2-chlorobenzoyl chloride in the presence of a base (e.g., pyridine) to facilitate acylation.
- Step 3 : Perform esterification with ethyl chloroformate under controlled pH to finalize the ethyl carboxylate moiety. Purification at each stage via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by , , and ESI-MS are critical for intermediate validation .
Q. How is the molecular structure of this compound confirmed experimentally?
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous bond lengths, angles, and torsional parameters . ORTEP-3 graphical interfaces visualize thermal ellipsoids and molecular packing .
- Spectroscopic validation : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves connectivity and stereoelectronic effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic observations (e.g., conformational flexibility)?
- Cremer-Pople puckering coordinates : Quantify out-of-plane deviations in the benzofuran ring using Cartesian coordinates derived from SCXRD data. This method distinguishes between envelope, half-chair, and twist-boat conformations .
- DFT calculations : Optimize geometries at the B3LYP/6-311G(d,p) level and compare computed NMR chemical shifts (GIAO method) with experimental values to identify dominant conformers .
Q. What strategies are used to evaluate the compound’s potential pharmacological activity?
- In vitro assays : Screen against COX-2, antimicrobial targets (e.g., Staphylococcus aureus), or cancer cell lines (MTT assay) using microdilution protocols.
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to active sites (e.g., COX-2 PDB: 5IKT). Focus on interactions between the 2-chlorophenyl group and hydrophobic pockets .
Q. How does the compound’s stability impact experimental design under varying conditions?
- Hydrolytic stability : Monitor ester hydrolysis via HPLC-UV (λ = 254 nm) in buffered solutions (pH 1–13). Ethyl carboxylates typically degrade faster under alkaline conditions.
- Storage protocols : Store in amber vials under argon at –20°C to minimize photolytic and oxidative degradation .
Methodological Optimization
Q. What analytical techniques are recommended for purity assessment and quantification?
- HPLC-UV/Vis : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) isocratic elution (flow rate: 1.0 mL/min). Validate linearity (1–100 µg/mL, ) and precision (%RSD < 2).
- LC-MS : Couple with ESI-MS in positive-ion mode for accurate mass confirmation (mass error < 5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
